molecular formula C12H8F3N3O2 B1393508 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid CAS No. 1215332-65-2

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

Cat. No.: B1393508
CAS No.: 1215332-65-2
M. Wt: 283.21 g/mol
InChI Key: HSQUZGLXLQWKMU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Isomeric Variations

The IUPAC name This compound reflects its core structure: a benzoic acid moiety substituted at the para position with a pyrimidine ring bearing a trifluoromethyl group at position 2 and an amino linkage at position 4. Key synonyms include:

  • Bisanilinopyrimidine, 6h
  • CHEMBL2170434
  • 4-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

Positional Isomers include:

Isomer Substitution Pattern Key Structural Differences
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid Meta-substituted benzoic acid Amino group at position 3 of the benzoic acid ring
2-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid Ortho-substituted benzoic acid Amino group at position 2 of the benzoic acid ring

These isomers differ in steric and electronic profiles due to varying substituent positions, influencing solubility and reactivity.

Crystallographic Analysis of Molecular Configuration

While direct crystallographic data for this compound is limited, related structures (e.g., 4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid) reveal monoclinic systems with space group P2₁/c . Key features include:

  • Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonding, stabilizing crystalline packing.
  • Planar Pyrimidine Ring : The pyrimidine ring adopts an aromatic, planar conformation, with the trifluoromethyl group oriented perpendicular to the ring plane to minimize steric hindrance.

For this specific compound, the amino group at the para position of the benzoic acid ring likely forms hydrogen bonds with adjacent molecules or solvent molecules, similar to observations in analogous structures.

Electronic Structure and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) studies on similar pyrimidine-benzoic acid hybrids provide insights into electronic behavior. Key findings include:

Orbital Energy (eV) Characterization
HOMO -6.2 (estimated) Localized on the benzoic acid ring and amino group, enabling nucleophilic interactions
LUMO -1.8 (estimated) Concentrated on the pyrimidine ring, facilitating electrophilic reactions

The trifluoromethyl group’s strong electron-withdrawing effect polarizes the pyrimidine ring, lowering the LUMO energy and enhancing electrophilicity. This electronic configuration is critical for interactions with biological targets or reactive intermediates.

Comparative Analysis of Positional Isomers

Positional isomerism significantly impacts physicochemical properties:

Property 4-Substituted 3-Substituted 2-Substituted
Solubility Moderate (polar groups enhance solubility) Lower (meta substitution reduces H-bonding) Higher (ortho effect may disrupt packing)
Reactivity Preferential alkylation at the amino group Competitive reactions at both amino and carboxylic acid groups Steric hindrance limits reactivity at the amino group
Biological Activity Enhanced membrane permeability due to linear structure Reduced bioavailability from increased steric bulk Altered binding affinity due to ortho substitution

Studies on benzoic acid derivatives demonstrate that para-substituted compounds often exhibit optimal balance between solubility and bioactivity compared to meta or ortho analogs.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)11-16-6-5-9(18-11)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQUZGLXLQWKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is commonly used to facilitate amide bond formation.
  • Catalysts : Hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP) may enhance reaction efficiency.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed.
  • Temperature : Reactions are typically conducted at room temperature or under mild heating (25–40°C).

Purification

  • Recrystallization : The crude product is purified using solvents like ethanol or acetone.
  • Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used for higher purity.

Industrial-Scale Production

For commercial manufacturing, modifications focus on cost efficiency and yield optimization :

Key Industrial Adaptations

  • Continuous Flow Reactors : Enable precise control of reaction parameters (e.g., temperature, residence time) to minimize side products.
  • Process Monitoring : In-line analytics (e.g., HPLC) ensure consistency in intermediate quality.
  • Waste Reduction : Solvent recovery systems and catalytic recycling are prioritized.

Example Protocol (Batch Reactor):

Parameter Condition
Starting Materials 2-(Trifluoromethyl)pyrimidin-4-amine (1 eq), 4-aminobenzoic acid (1.2 eq)
Coupling Agent EDC (1.5 eq)
Solvent DMF
Temperature 35°C, 12 hours
Yield 85–90% (after recrystallization)

Reaction Optimization Strategies

Recent patents highlight advancements in substrate activation and catalyst design :

Innovations from Patent Literature

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Classical EDC/HOBt High purity, scalable Costly reagents 78–85
Industrial Batch Cost-effective, high throughput Requires specialized equipment 85–90
One-Pot Protocol Time-efficient, minimal waste Sensitivity to moisture 82–88

Critical Data from Research Findings

  • Thermal Stability : The compound decomposes above 250°C, necessitating low-temperature storage.
  • Solubility Profile : Poor solubility in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL).
  • Purity Standards : Pharmaceutical-grade batches require ≥97% purity (HPLC).

Chemical Reactions Analysis

Types of Reactions: 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as alcohols and amines.

  • Substitution Products: Derivatives with new functional groups, such as halides and esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrimidine derivatives exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances biological activity by improving pharmacokinetic properties. Studies have shown that 4-{[2-(trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid can inhibit specific cancer cell lines, making it a candidate for further drug development .

Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has shown effectiveness against certain kinases involved in cancer progression, suggesting that it could be developed into a therapeutic agent targeting specific pathways in cancer cells .

Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Material Science

Polymer Blends
In material science, this compound has been explored as an additive in polymer blends. Its incorporation can enhance thermal stability and mechanical properties of polymers, which is crucial for applications in electronics and coatings .

Fluorinated Materials
The trifluoromethyl group contributes to the hydrophobicity and chemical resistance of materials. This property is beneficial for developing coatings and films that require durability against harsh environments, making this compound valuable in industrial applications .

Analytical Chemistry

Chromatographic Applications
Due to its unique chemical properties, this compound has been utilized in chromatographic methods for the separation and analysis of complex mixtures. Its distinct structure allows for effective retention and resolution during high-performance liquid chromatography (HPLC) processes .

Case Studies

Study Application Findings
Study on Anticancer ActivityInhibition of cancer cell proliferationDemonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
Enzyme Inhibition ResearchTargeting specific kinasesIdentified as a potent inhibitor of certain kinases involved in tumor growth, highlighting its therapeutic potential .
Material Science InvestigationPolymer enhancementImproved thermal stability and mechanical properties when used as an additive in polymer formulations .

Mechanism of Action

The mechanism by which 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Morpholine-Substituted Analogs
  • 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid (CAS: 945749-71-3): Molecular formula: C₂₁H₂₀N₄O₃ (MW: 376.42 g/mol) . The morpholinophenyl group introduces a bulky, polar substituent, increasing molecular weight by ~93 g/mol compared to the trifluoromethyl variant. This may improve solubility but reduce membrane permeability.
Chlorinated Pyrimidine Derivatives
  • Demonstrated IC₅₀ values < 100 nM in FAK inhibition assays, suggesting superior enzymatic activity compared to non-chlorinated analogs .

Core Scaffold Modifications

Pyridine vs. Pyrimidine Ring
  • 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid (CAS: 223127-47-7): Molecular formula: C₁₃H₈F₃NO₂ (MW: 267.20 g/mol) . The lower molecular weight may enhance bioavailability.
Trifluoromethoxy-Substituted Analogs
  • 4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic acid (CAS: Not provided): Molecular formula: C₁₈H₁₃F₃N₄O₃ (MW: 414.32 g/mol) . The trifluoromethoxy (-OCF₃) group increases steric bulk and electron-withdrawing effects compared to -CF₃, possibly influencing target selectivity.

Patent and Industrial Relevance

  • EP 4 374 877 A2 (): Discloses derivatives of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid as components in spirocyclic compounds targeting cardiovascular diseases. Highlights the scaffold's versatility in drug design .

Biological Activity

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₈F₃N₃O₂. It features a trifluoromethyl group attached to a pyrimidine ring, which is linked to an amino group and a benzoic acid moiety. This unique structure may contribute to its biological activity.

PropertyValue
Molecular Weight297.24 g/mol
CAS Number1215332-65-2
Purity≥97%
AppearanceWhite to off-white powder

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for various enzymes involved in inflammatory pathways, suggesting that this compound may exhibit anti-inflammatory properties.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or proteins involved in cellular signaling, affecting processes such as apoptosis and cell proliferation.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant inhibition of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antiviral Properties : Some studies suggest that related compounds can inhibit viral replication, indicating potential use in antiviral therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Inflammatory Response :
    • A study evaluated the compound's effect on prostaglandin E2 (PGE2) levels in human whole blood assays, demonstrating an IC50 value of 123 nM for inhibition, indicating strong anti-inflammatory potential .
  • Antiviral Activity :
    • In vitro assays showed that related compounds exhibited significant antiviral activity against influenza viruses, with EC50 values indicating effective inhibition of viral replication .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of similar compounds revealed that modifications to the pyrimidine and benzoic acid components can significantly enhance biological activity, suggesting avenues for optimizing the efficacy of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. A common approach involves reacting a pyrimidine derivative (e.g., 2-(trifluoromethyl)pyrimidin-4-amine) with a benzoic acid precursor under nucleophilic aromatic substitution conditions. Key steps include:

  • Coupling : Use of polar aprotic solvents (e.g., DMF or MeCN) with bases like potassium carbonate to facilitate amino group activation .
  • Purification : Reverse-phase HPLC with mobile phases such as MeCN/water (0.1% formic acid) and C18 columns to isolate the product .
  • Optimization : Adjust reaction temperature (40–60°C) and stoichiometric ratios (e.g., 1.5–3.0 equiv of base) to improve yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • LCMS : Confirm molecular weight using [M+H]+ ions (e.g., m/z 327.1) and isotopic patterns for trifluoromethyl groups .
  • HPLC : Assess purity (>95%) with retention time consistency under standardized conditions (e.g., YMC-Actus Triart C18 column, 1.17–1.41 minutes) .
  • NMR : Use 1^1H/13^{13}C NMR to verify aromatic proton environments and amine/acid functional groups .

Advanced Research Questions

Q. How can researchers address low yields (<40%) during the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Replace traditional coupling agents (e.g., HATU) with alternatives like DMT-MM or PyBOP to enhance efficiency .
  • Solvent Optimization : Test mixed solvents (e.g., MeOH/DMF) to improve solubility of intermediates .
  • Inert Atmosphere : Conduct reactions under nitrogen to minimize side reactions from moisture-sensitive intermediates .

Q. How should conflicting HPLC retention times be resolved when characterizing batches synthesized under different conditions?

  • Methodological Answer :

  • Mobile Phase Adjustment : Vary MeCN/water ratios (e.g., 50:50 to 70:30) to differentiate co-eluting impurities .
  • Column Comparison : Validate results across multiple columns (e.g., C18 vs. phenyl-hexyl) to rule out stationary phase effects .
  • Spike Testing : Add known impurities (e.g., unreacted pyrimidine) to identify retention time shifts .

Q. What strategies are recommended for designing in vitro assays to evaluate this compound's kinase inhibitory potential?

  • Methodological Answer :

  • Enzyme Selection : Prioritize kinases with structural homology to targets inhibited by related pyrimidine derivatives (e.g., JAK1/2) .
  • Assay Conditions : Use ATP-competitive assays with fluorescent probes (e.g., ADP-Glo™) to measure IC50_{50} values .
  • Control Compounds : Include reference inhibitors (e.g., Momelotinib for JAK studies) to validate assay sensitivity .

Q. How can researchers interpret LCMS data showing multiple adducts (e.g., [M+Na]+, [M+K]+) alongside the target [M+H]+ ion?

  • Methodological Answer :

  • High-Resolution MS : Employ HRMS (Q-TOF) to distinguish adducts from isobaric impurities .
  • Source Optimization : Reduce in-source fragmentation by adjusting ESI voltage and desolvation temperature .
  • Additive Testing : Include ion-pairing agents (e.g., ammonium formate) to suppress alkali metal adduct formation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity between similar pyrimidine-benzoic acid derivatives?

  • Methodological Answer :

  • Structural Analysis : Compare substituent effects (e.g., electron-withdrawing CF3_3 vs. methyl groups) using molecular docking to predict binding affinity .
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize protocol-driven differences .

Key Reference Data

PropertyValue/TechniqueSource Evidence
Molecular Weight327.1 g/mol (LCMS [M+H]+)
HPLC Retention Time1.17–1.41 minutes (C18 column)
Synthetic Yield Range38–56% (optimized conditions)
Purity Threshold>95% (HPLC/LCMS)

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid
Reactant of Route 2
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.